Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Micrometric Drilling of (meta-)studtite Square Platelets Formed by Pseudomorphic Conversion of UO2 Under High-frequency Ultrasound
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.jhazmat.2023.132059
Pseudomorphic transformations are related to chemical conversions of materials while conserving their shape and structural features. Structuring ceramic shapes this way can be used to tailor the physico-chemical properties of materials that can benefit particular applications. In the context of spent nuclear fuel storage interacting with radiolysis products, the sonochemical behavior of powdered UO2 was investigated in dilute aqueous solutions saturated with Ar/(20%)O2 (20 °C). Optimized parameter settings enabled the complete conversion of UO2 micrometric platelets into uranyl peroxide precipitates, referred to as (meta-)studtite [(UO2(O2)(H2O)2)·xH2O] with x = 2 or 4. While the most acidic conditions yielded elongated crystal shapes in agreement with a dissolution/reprecipitation mechanism, softer conditions allowed the pseudomorphic transformation of the platelet shape oxide suggesting a complex formation mechanism. For specific conditions, this unprecedented morphology was accompanied with the formation of a hole in the platelet center. Investigations revealed that the formation of the drilled polymorphs is related to a perfect blend of H+, in-situ generation of H2O2 and high-frequency ultrasound, and is most probably related to the sono-capillary effect. These insights pave the way for new sonochemical approaches dedicated to the preparation of material polymorphs tailoring specific structural properties.
Detail
Identifying potential toxic organic substances in leachates from tire wear particles and their mechanisms of toxicity to Scenedesmus obliquus
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jhazmat.2023.132022
Tire wear particles (TWPs) are increasingly being found in the aquatic environment. However, there is limited information available on the environmental consequences of TWP constituents that may be release into water. In this study, TWP leachate samples were obtained by immersing TWPs in ultrapure water. Using high-resolution mass spectrometry and toxicity identification, we identified potentially toxic organic substances in the TWP leachates. Additionally, we investigated their toxicity and underlying mechanisms. Through our established workflow, we structurally identified 13 substances using reference standards. The median effective concentration (EC50) of TWP leachates on Scenedesmus obliquus growth was comparable to that of simulated TWP leachates prepared with consistent concentrations of the 13 identified substances, indicating their dominance in the toxicity of TWP leachates. Among these substances, cyclic amines (EC50: 1.04–3.65 mg/L) were found to be toxic to S. obliquus. We observed significant differential metabolites in TWP leachate-exposed S. obliquus, primarily associated with linoleic acid metabolism and purine metabolism. Oxidative stress was identified as a crucial factor in algal growth inhibition. Our findings shed light on the risk posed by TWP leachable substances to aquatic organisms.
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Key role of Fe(VI)-activated Bi2WO6 in the photocatalytic oxidation of sulfonamides: Mediated electron transfer mechanism
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jhazmat.2023.132009
The widespread use of sulfonamides (SAs) in animals and human infections has raised significant concerns regarding their presence in ambient waterways and potential for inducing antimicrobial resistance. Herein, we report on the capacity of ferrate (VI) (FeVIO42-, Fe(VI)) to facilitate the photocatalytic degradation of sulfamethazine (SMT) via bismuth tungstate (Bi2WO6, BWO) under blue LED light (Vis/BWO/Fe(VI)) exposure, at rates that were 45-fold faster than BWO photocatalysis. Both the stepwise and time-series addition of Fe(VI) contributed to the degradation. Multiple lines of evidence confirmed that the common reactive species (RSs) in BWO-based photocatalytic systems and Fe(VI)-involved systems (e.g., •OH/h+, O2•−, 1O2 and Fe(V)/Fe(IV)) played subtle roles in our study system. Herein, for the first time, it was discovered that the precursor complex (BWO-Fe(V)/Fe(IV)* )) was the main contributor to induce electron transfer of SAs through the "conductive bridge" effect of BWO. The studied system was able to effectively degrade SMT in synthetic hydrolyzed urine (SHU) with low interference from background substances in water. This work not only offers a novel facilitation strategy for BWO, but also holds a great application prospect for contamination remediation in urine.
Detail
Waste leather derived porous carbon boosted Fenton oxidation towards removal of diethyl phthalate: Mechanism and long-lasting performance
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.jhazmat.2023.132040
The acceleration of Fe(III)/Fe(II) conversion in Fenton systems is the critical route to achieve the long-lasting generation of reactive oxygen species towards the oxidation of refractory contaminants. Here, we found that waste leather derived porous carbon materials (LPC), as a simple and readily available metal-free biochar material, can promote the Fe(III)/H2O2 system to generate hydroxyl radicals (•OH) for oxidizing a broad spectrum of contaminants. Results of characterizations, theoretical calculations, and electrochemical tests show that the surface carbonyl groups of LPC can provide electron for direct Fe(III) reduction. More importantly, the graphitic-N on surface of LPC can enhance the reactivity of Fe(III) for accelerating H2O2 induced Fe(III) reduction. The presence of LPC accelerates the Fe(III)/Fe(II) redox cycle in the Fe(III)/H2O2 system, sustainable Fenton chain reactions is thus initiated for long-lasting generation of hydroxyl radicals without adding Fe(II). The continuous flow mode that couples in-situ Fenton-like oxidation and LPC with excellent adsorption catalytic properties, anti-coexisting substances interference and reusability performance enables efficient, green and sustainable degradation of trace organic pollutants. Therefore, the application of metal-free carbon materials in Fenton-like system can solve its rate-limiting problem, reduce the production of iron sludge, achieve green Fenton chemistry, and facilitate the actual engineering application of economic and ecological methods to efficiently remove trace organic contaminants from actual water sources.
Detail
Vertical migration in the soil of Cr(VI) and chromite ore processing residue: Field sampling and benchtop simulation
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jhazmat.2023.132052
Chromite ore processing residue (COPR) keeps releasing Cr(VI) over time, and the mixing of residual COPR into soil makes the remediation of COPR-contaminated sites challenging. In this study, a sample of COPR and two soil profiles were collected from a typical historical COPR-contaminated site, and the vertical migration of Cr(VI) and COPR particles in contaminated soil was simulated in the laboratory. Cr(VI) was detected in the upper layer of the field samples at thousands of milligrams per kilogram even after decades of aging, and it can be leached out and migrate vertically deep into the surrounding soil and groundwater. In the COPR-containing soil, more diverse hydrated minerals of brownmillerite were produced than the COPR in the open air on the site. Minerals with high Cr content in COPR-containing soils have a relatively high proportion of particles smaller than 10 µm. COPR particles smaller than 5 µm were found to have migrated downward into the deep soil. During simulated one-year of precipitation, 578.9 mg Cr(VI)/kg was leached from COPR, while 35.5% of the COPR particles smaller than 5 µm had the potential to migrate vertically. The management of COPR particles should be emphasized during risk management or remediation of COPR-contaminated sites.
Detail
First insights into 6PPD-quinone formation from 6PPD photodegradation in water environment
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.jhazmat.2023.132127
p-Phenylenediamines (PPDs), an important type of rubber antioxidants, have received little study on their environmental fate, particularly for their vital photodegradation process in water environment. Accordingly, N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (6PPD), as a representative of PPDs, was investigated experimentally and theoretically for its photodegradation in water. Rapid photodegradation occurred when 6PPD was exposed to illumination especially UV region irradiation. Under acidic conditions, the photodegradation of 6PPD accelerated mainly due to the increased absorption of long wavelength irradiation by ionized 6PPD. Nine photodegradation products (e.g., 6PPD-quinone (6PPDQ)) of 6PPD were identified by an ultra-performance liquid chromatography QTOF mass spectrometry. Molar yields of photoproducts such as 6PPDQ, aniline, 4-aminodiphenylamine, and 4-hydroxydiphenylamine were 0.03 ± 0.00, 0.10 ± 0.01, 0.03 ± 0.02, and 0.08 ± 0.01, respectively. Mechanisms involved in 6PPD photodegradation include photoexcitation, direct photolysis, self-sensitized photodegradation, and 1O2 oxidation, as demonstrated by electron paramagnetic resonance (EPR) analysis, scavenging experiments, and the time-dependent density functional theory (TD-DFT). Notably, the toxicity of the reaction solution formed during the photodegradation of 6PPD was increased by the formation of highly toxic products (e.g., 6PPDQ). This study provides the first explanation for photodegradation mechanisms of 6PPD and confirms the pathway of 6PPDQ produced by the photoreaction in water environment.
Detail
Association between urinary neonicotinoid insecticide levels and dyslipidemia risk: a cross-sectional study in Chinese community-dwelling elderly
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jhazmat.2023.132159
Experimental evidence has demonstrated that neonicotinoids (NEOs) exposure can cause lipid accumulation and increased leptin levels. However, the relationship between NEOs exposure and dyslipidemia in humans remains unclear, and the interactive effects of NEOs and their characteristic metabolites on dyslipidemia remain unknown. We detected 14 NEOs and their metabolites in urine samples of 500 individuals (236 and 264 with and without dyslipidemia, respectively) randomly selected from the baseline of the Yinchuan community-dwelling elderly cohort (Ningxia, China). The NEOs and their metabolites were widely detected in urine (87.2%–99.6%) samples, and the median levels ranged within 0.06–0.55 μg/g creatinine. The positive associations and dose-dependent relationships of thiacloprid, imidacloprid-olefin, and imidacloprid-equivalent total with dyslipidemia were validated using restricted cubic spline analysis. Mixture models revealed a positive association between the NEOs mixture and dyslipidemia risk, with urine desnitro-imidacloprid ranked as the top contributor. The Bayesian Kernel Machine Regression models showed that the NEOs mixtures were associated with increased dyslipidemia when the chemical mixtures were ≥ 25th percentile compared to their medians, and desnitro-imidacloprid and imidacloprid-olefin were the major contributors to the combined effect. Given the widespread use of NEOs and the dyslipidemia pandemic, further investigations are urgently needed to confirm our findings and elucidate the underlying mechanisms.
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Profiling of the spatiotemporal distribution, risks, and prioritization of pharmaceuticals and personal care products in coastal waters of the northern Yellow Sea, China
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jhazmat.2023.132163
Pharmaceuticals and personal care products (PPCPs) have aroused global concerns due to their ubiquitous occurrence and detrimental effects. The spatiotemporal distributions of 64 PPCPs and their synergetic ecological risks were comprehensively investigated in the seawater of Yantai Bay, and 1H-benzotriazole (BT), ethenzamide, phenazone, propyphenazone, 4-hydroxybenzophenone and N, N'-diphenylurea were first determined in the seawater of China. Fifty-six PPCPs were detected and their concentrations were 27.5-182 ng/L, with BT contributing around 58.0%. Higher PPCP concentrations were observed in winter and spring, with the concentrations of antioxidants, analgesic/anti-inflammatory drugs and human-used antibiotics significantly higher in winter, while those of aquaculture-used antibiotics and UV filters significantly higher in summer, which was closely related with their usage patterns. Positive correlations were observed for PPCP concentrations between surface and bottom water, except summer, during which time the weak vertical exchange and varied environmental behaviors among different PPCPs resulted in the distinct compositions and concentrations. Terrestrial inputs and mariculture resulted in higher PPCP concentrations in the area located adjacent to the coast and aquaculture bases. The PPCP mixtures posed medium to high risk to crustaceans, and bisphenol A was identified as a high-risk pollutant that needs special attention.Environmental ImplicationPharmaceutical and personal care products (PPCPs) have aroused global concerns due to their ubiquity and toxicity. However, previous researches have mainly focused on freshwater environment and horizontal distributions, while little is known regarding the vertical distribution of multiple PPCPs and their seasonal variations in seawater. This study first explores the spatiotemporal variations, synergetic ecological risks and prioritization of various types of PPCPs in surface and bottom seawater during four seasons, filling the data gap of multiple compounds (e.g., 1H-benzotriazole) in the seawater of China and contributing to the development of management strategies for PPCP pollution.
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Selective and nonselective removal of hydrophobic compounds by coupling engineered FeOCl in a cathode-anode synergistic electrochemical platform
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.jhazmat.2023.132148
Efficient and selective removal of water pollutants remains a critical challenge. Here, we addressed this challenge by ingeniously engineering FeOCl via polyaniline intercalation and dodecyl group modification (FeOCl-P-S) to improve its activity and selectivity for the in situ removal of hydrophobic phenolic compounds. We further encapsulated the catalyst inside commercial cheap corundum balls and developed a “millimeter-scale reactor”, which maintained a high efficiency of 86.02% after ten cycles with negligible physical changes. Moreover, we established the synergy between anodic (generating H+, O2, and IrO3) and cathodic reactions (utilizing H+ and O2) for H2O2 generation and direct anodic oxidation, an unexplored process, in a vertical bidirectional gas diffusion electrochemical system (VB-GDE). By combining the “reactor” and VB-GDE, we constructed a new platform for selective and nonselective continuous pollutant oxidation in a self-sustaining acidic environment with minimal chemical residues. This work presents a promising electrochemical technology for the efficient and selective removal of water pollutants.
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The release of Cd, Cu, Fe, Mn, Ni, Pb, and Zn from clay loam and sandy loam soils under the influence of various organic amendments and low-molecular-weight organic acids
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.jhazmat.2023.132111
Low-molecular-weight organic acids (LMWOAs) interact with potentially toxic elements (PTEs) and affect their mobility; however, the effect of different amendments on PTEs release from soils when added along with LMWOAs is still unclear. In this study, two soils (a clay loam and a sandy loam) amended with sugar beet bagasse ash (SBBA), poultry manure (PM), sewage sludge (SS) from Kermanshah city (SSK), and SS from Toyserkan city (SST) at a rate of 5 %. In these treatments we studied release of Cd, Cu, Fe, Mn, Ni, Pb, and Zn with citric, oxalic, and malic acids added at 10 different rates each, i.e., 0.1, 1, 2.5, 5, 10, 30, 40, 50, 70, and 100 mmol L−1. We found that the percentage of PTEs release was higher for citric, followed by oxalic and malic acids. The highest amount of PTEs released in both soils decreased in the following order: SST > SBBA > SSK > PM. The percentage of PTEs complexed with LMWOAs and the log activity of PTEs species mostly increased with decreasing pH. It could be concluded that the application of PM is more environmentally friendly than that of the other amendments. Since Cd had the highest percentage of release in all treated soils and LMWOAs, more consideration should be given to Cd to prevent environmental pollution.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 INFECTIOUS DISEASES 传染病学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.10 58 Science Citation Index Science Citation Index Expanded Not
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